molecular formula C10H7Cl2NS2 B2700310 5-(3,4-Dichlorobenzyl)thiazole-2-thiol CAS No. 1049144-85-5

5-(3,4-Dichlorobenzyl)thiazole-2-thiol

Cat. No.: B2700310
CAS No.: 1049144-85-5
M. Wt: 276.19
InChI Key: YYQJWAFIPMNQAI-UHFFFAOYSA-N
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Description

“5-(3,4-Dichlorobenzyl)thiazole-2-thiol” is a chemical compound that belongs to the class of organic compounds known as thiazoles . Thiazoles are an important class of five-membered heterocyclic compounds, which contain sulfur and nitrogen . The compound has a molecular weight of 276.21 .


Molecular Structure Analysis

Thiazoles are planar molecules characterized by significant pi-electron delocalization, which gives them some degree of aromaticity . The molecular electrostatic potential (MEP) surface of the thiazole ring indicates more negatively charged nitrogen than carbon and sulfur atoms . This suggests that substituents at certain positions may alter the orientation types and shield the nucleophilicity of nitrogen .

Mechanism of Action

While the specific mechanism of action for “5-(3,4-Dichlorobenzyl)thiazole-2-thiol” is not detailed in the literature, thiazole derivatives have been studied for their potential as quorum sensing inhibitors . Quorum sensing is a term for bacterial cell-cell communication, and compounds that inhibit this process are of interest in the development of new therapeutic agents .

Properties

IUPAC Name

5-[(3,4-dichlorophenyl)methyl]-3H-1,3-thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7Cl2NS2/c11-8-2-1-6(4-9(8)12)3-7-5-13-10(14)15-7/h1-2,4-5H,3H2,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYQJWAFIPMNQAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC2=CNC(=S)S2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7Cl2NS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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